molecular formula C12H9NO B130765 2-Dibenzofuranamine CAS No. 3693-22-9

2-Dibenzofuranamine

Cat. No. B130765
CAS RN: 3693-22-9
M. Wt: 183.21 g/mol
InChI Key: FFYZMBQLAYDJIG-UHFFFAOYSA-N
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Description

2-Dibenzofuranamine, also known as dibenzofuran-2-amine or 2-Aminodibenzofuran, is a chemical compound with the molecular formula C12H9NO . It is used in the preparation of mono and bisazo dyes .


Molecular Structure Analysis

The molecular structure of 2-Dibenzofuranamine consists of a dibenzofuran core with an amine group attached at the 2-position . The molecular weight is 183.21 g/mol .


Physical And Chemical Properties Analysis

2-Dibenzofuranamine has a molecular weight of 183.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 183.068413911 g/mol .

Safety and Hazards

2-Dibenzofuranamine can cause skin and eye irritation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . Medical attention should be sought immediately in all cases .

properties

IUPAC Name

dibenzofuran-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYZMBQLAYDJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4039239
Record name 2-Aminodiphenylene oxide
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dibenzofuranamine

CAS RN

3693-22-9
Record name 2-Dibenzofuranamine
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Record name 2-Dibenzofuranamine
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Record name 2-DIBENZOFURANAMINE
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Record name 2-Aminodiphenylene oxide
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Record name 2-Dibenzofuranamine
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Record name 2-DIBENZOFURANAMINE
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Synthesis routes and methods

Procedure details

In a Parr hydrogenation bottle, 10% Pd/C (0.77 g, 0.724 mmol) was added and the bottle purged with nitrogen. Next 2-nitrodibenzo[b,d]furan (15 g, 44.3 mmol) in 180 mL of ethyl acetate was added and the mixture was hydrogenated on a Parr Hydrogenator until no more hydrogen is taken up by the solution. The catalyst was filtered off through Celite and washed with ethyl acetate. The filtrate was evaporated and pre-absorbed onto Celite. The Celite mixture was purified using a Varian 400 g column eluting with dichloromethane. 10.9 g of product was obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.77 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do substituted 2-dibenzofuranamines exert their therapeutic effect on migraine?

A1: The research paper highlights that specific substituted 2-dibenzofuranamines act as 5-HT1F receptor agonists []. While the exact mechanism of action in migraine is not fully elucidated in the paper, 5-HT1F receptor agonists are believed to work by inhibiting the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings. This inhibition of CGRP release helps to prevent the dilation and inflammation of blood vessels in the brain, which are key events in the development of migraine headaches.

Q2: What is the relationship between the chemical structure of 2-dibenzofuranamines and their activity as 5-HT1F receptor agonists?

A2: The paper emphasizes the Structure-Activity Relationship (SAR) of substituted 2-dibenzofuranamines, indicating that modifications at the 8-position of 1,2,3,4-tetrahydro-2-dibenzofuranamines and the 9-position of 2-aminocyclohepta[b]benzofurans significantly influence their binding affinity and selectivity for the 5-HT1F receptor []. The study explores various substituents at these positions, including alkyl groups, halogens, and aromatic rings, to identify structural features that enhance their potency and selectivity as 5-HT1F agonists.

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